(E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

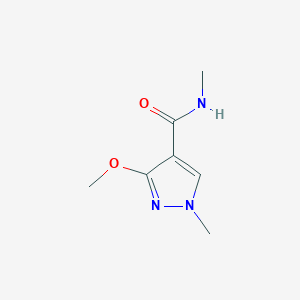

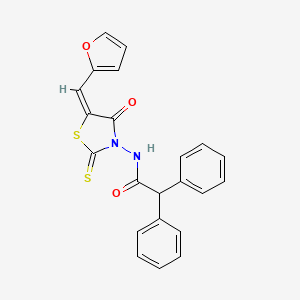

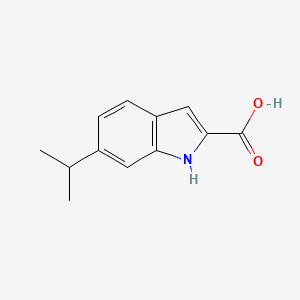

The compound (E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also includes a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of chemical reactions . For instance, the Knoevenagel condensation, a reaction that involves the nucleophilic addition of an active methylene compound to a carbonyl compound, could be involved in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings . The furan and thiazolidine rings, along with the amide group, are likely to contribute significantly to the overall structure of the molecule .Chemical Reactions Analysis

Furan is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Furan derivatives are known for their reactivity, as they present a mono- or disubstituted furan ring in their structure .Wissenschaftliche Forschungsanwendungen

Anticancer and Antiangiogenic Effects

(E)-N-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2,2-diphenylacetamide and its derivatives have demonstrated significant anticancer and antiangiogenic effects in scientific research. A study showed that novel thioxothiazolidin-4-one derivatives exhibited potent anticancer activity by inhibiting tumor growth and tumor-induced angiogenesis in mouse models. These compounds significantly reduced ascites tumor volume, cell number, and increased the lifespan of mice bearing Ehrlich Ascites Tumor (EAT), also manifesting strong antiangiogenic effects (Chandrappa et al., 2010). Another study synthesized derivatives that demonstrated cytotoxicity and induced apoptosis in human leukemia cells, suggesting a potential for anticancer therapy (Chandrappa et al., 2009).

Antifibrotic Activity

Research on amino(imino)thiazolidinone derivatives, including this compound, revealed compounds with significant antifibrotic activity. These compounds showed potential as candidates for antifibrotic therapy, with activity levels comparable to Pirfenidone, without scavenging superoxide radicals (Kaminskyy et al., 2016).

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives based on the thioxothiazolidin-3-yl structure were synthesized and evaluated for antimicrobial activity against a panel of bacteria, mycobacteria, and fungi. Some derivatives exhibited high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, highlighting their potential as antimicrobial agents (Krátký et al., 2017).

Anti-hyperglycemic Activity

A study on N-substituted-5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives reported significant anti-hyperglycemic activity in alloxan-induced diabetic mice. These compounds were effective in reducing blood glucose levels, comparable to pioglitazone, indicating their potential as anti-hyperglycemic agents (Mahapatra et al., 2016).

Antioxidant Properties

Novel 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides were synthesized and evaluated for their antioxidant activity. One compound demonstrated a radical scavenging ability of 88.9%, comparable to ascorbic acid, indicating its efficacy as an antioxidant agent (Lelyukh et al., 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound, also known as “N-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide”, primarily targets the phosphoinositide 3-kinases (PI3Ks) , particularly PI3Kgamma . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

This compound acts as a selective, ATP-competitive PI3Kgamma inhibitor . It binds to the catalytic and allosteric sites of PI3Kgamma, inhibiting its enzyme activity . The acidic NH group on the thiazolidinedione moiety and a hydroxy group on the furan-2-yl-phenyl part of the molecule play crucial roles in binding to PI3K and contribute to class IB PI3K selectivity .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting PI3Kgamma, the compound disrupts this pathway, leading to potential anti-cancer effects .

Result of Action

The inhibition of PI3Kgamma by this compound can lead to the suppression of cell growth and proliferation, potentially exerting anti-cancer effects . For instance, it has shown potent activities against HepG2 (a liver cancer cell line), A549 (a lung cancer cell line), MCF-7 (a breast cancer cell line), and HCT116 (a colon cancer cell line) .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the electrolyte pH and substrate concentration can affect the electrocatalytic conversion of similar furan compounds . .

Eigenschaften

IUPAC Name |

N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S2/c25-20(19(15-8-3-1-4-9-15)16-10-5-2-6-11-16)23-24-21(26)18(29-22(24)28)14-17-12-7-13-27-17/h1-14,19H,(H,23,25)/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHQBDKWTSGDRT-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)C(=CC4=CC=CO4)SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NN3C(=O)/C(=C\C4=CC=CO4)/SC3=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2872496.png)

![6-((2-fluorobenzyl)thio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2872497.png)

![2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide](/img/structure/B2872498.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872502.png)

![7-Oxaspiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2872504.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B2872505.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2872506.png)

![5-(furan-2-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2872508.png)

![N-(2-ethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2872512.png)